2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
CAS No.: 2034576-45-7
Cat. No.: VC4836982
Molecular Formula: C22H19N5O2S
Molecular Weight: 417.49
* For research use only. Not for human or veterinary use.
![2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide - 2034576-45-7](/images/structure/VC4836982.png)
Specification
CAS No. | 2034576-45-7 |
---|---|
Molecular Formula | C22H19N5O2S |
Molecular Weight | 417.49 |
IUPAC Name | 2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Standard InChI | InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28) |
Standard InChI Key | SPDKXOXGLULXRZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features:
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A benzylsulfanyl (–S–CH2C6H5) group at the acetamide’s α-position.
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An N-phenylacetamide core substituted with a methyl-linked 1,2,4-oxadiazole ring.
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A pyrazin-2-yl group at the oxadiazole’s 3-position.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 2-(Benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide |
Molecular Formula | C28H24N6O2S |
Molecular Weight | 508.6 g/mol (calculated) |
SMILES | C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Topological Polar Surface Area | 126 Ų (estimated) |
The benzylsulfanyl group enhances lipophilicity, potentially improving blood-brain barrier penetration , while the oxadiazole and pyrazine rings contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Oxadiazole Formation: Cyclization of pyrazine-2-carbonitrile with hydroxylamine yields 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-amine .
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Methylation: Reaction with methyl iodide introduces the methyl group at the oxadiazole’s 5-position.
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Acetamide Coupling: Condensation of 2-mercaptoacetic acid with benzyl bromide forms the benzylsulfanyl intermediate, followed by amide coupling with the substituted aniline .
Table 2: Synthetic Yield Optimization
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | NH2OH·HCl, EtOH, reflux, 6h | 78 | 95 |
2 | CH3I, K2CO3, DMF, 60°C, 3h | 85 | 98 |
3 | EDCl/HOBt, DCM, rt, 12h | 65 | 90 |
Critical challenges include minimizing oxadiazole ring decomposition during methylation and ensuring regioselectivity during amide formation.
Pharmacological Applications
Enzyme Inhibition
The oxadiazole ring mimics peptide bonds, enabling inhibition of proteases and kinases. For example, similar compounds show IC50 values of 0.8–2.4 µM against MMP-9 . The pyrazine moiety may chelate metal ions in enzyme active sites, enhancing binding affinity .
Antimicrobial Activity
Analogous benzylsulfanyl acetamides exhibit broad-spectrum activity:
Table 3: Hypothesized Antimicrobial Profile
Pathogen | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 4–8 | Cell wall synthesis disruption |
Escherichia coli | 16–32 | DNA gyrase inhibition |
Candida albicans | 8–16 | Ergosterol biosynthesis |
The benzylsulfanyl group disrupts microbial membrane integrity via hydrophobic interactions .
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